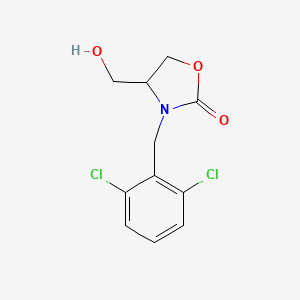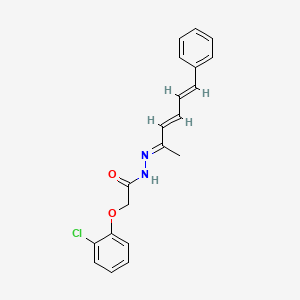![molecular formula C22H28N2O3 B5676251 (2,4-dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid](/img/structure/B5676251.png)
(2,4-dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of compounds that are of interest in medicinal chemistry due to their interactions with various receptors in the human body, such as dopamine and serotonin receptors. Compounds with a piperazine backbone, often modified with different phenyl and methoxybenzyl groups, have been extensively studied for their potential therapeutic effects and mechanisms of action.
Synthesis Analysis
The synthesis of compounds similar to “(2,4-dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid” typically involves multi-step organic reactions, starting from basic piperazine structures that are subsequently functionalized with various groups to achieve the desired chemical properties. The structural modifications include the addition of methoxybenzyl and dimethylphenyl groups, which can significantly alter the compound's affinity for different biological targets (Perrone et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray crystallography and NMR spectroscopy, provides detailed information on the conformation and configuration of these compounds. These analyses reveal how substitutions on the piperazine ring and the nature of the linked groups influence the overall molecular shape and the potential for intermolecular interactions, crucial for understanding the compound's biological activity (Bing‐Yi Qin et al., 2005).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including substitutions and cyclization, which are fundamental for synthesizing specific compounds with desired biological activities. These reactions are influenced by the nature of the substituents and the reaction conditions, such as solvents and catalysts. The reactivity of these compounds can be tailored for the synthesis of complex derivatives with potential therapeutic applications (Bekircan et al., 2015).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystal structure, are determined by their molecular structure. Modifications in the chemical structure can lead to significant changes in these properties, affecting the compound's pharmacokinetic profile and its suitability for drug development (Dega‐Szafran et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are critical for the pharmacological profile of piperazine derivatives. Studies on similar compounds have highlighted the importance of specific functional groups in determining the affinity and selectivity for biological targets, such as neurotransmitter receptors. These interactions are key to understanding the potential therapeutic uses of these compounds (Lee et al., 2013).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-2-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-16-8-9-19(17(2)14-16)21(22(25)26)24-12-10-23(11-13-24)15-18-6-4-5-7-20(18)27-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZZFIVTGKVCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N2CCN(CC2)CC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5676172.png)


![1-[3-(2,4-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5676187.png)
![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676194.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5676195.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5676208.png)
![7-methoxy-3-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5676211.png)
![6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B5676214.png)
![(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676233.png)
![4-[1-cyclohexyl-5-(2-pyrazin-2-ylethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5676237.png)
![3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676246.png)
